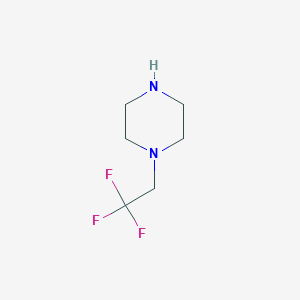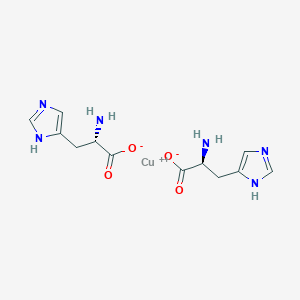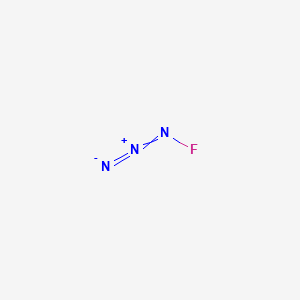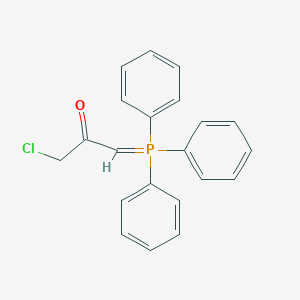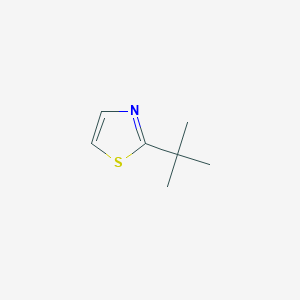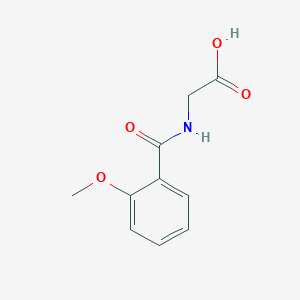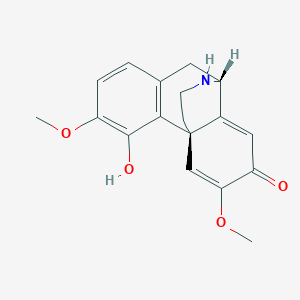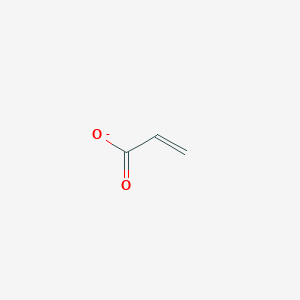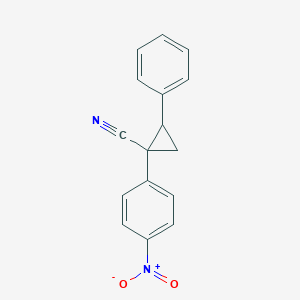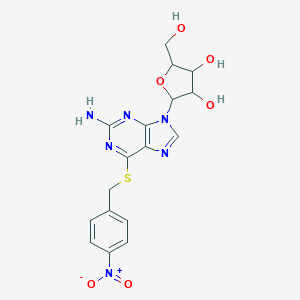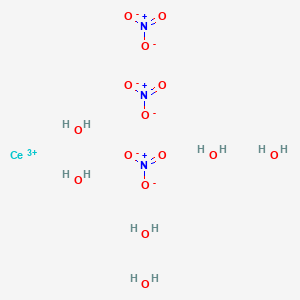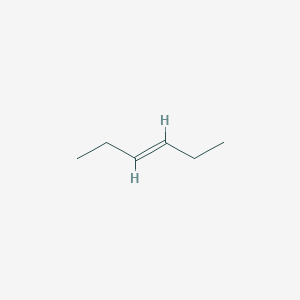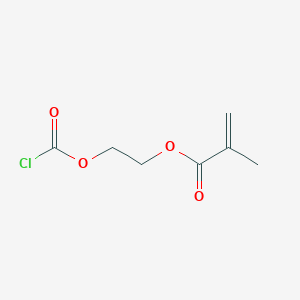
2-Methacryloyloxyethyl chloroformate
Overview
Description
2-Methacryloyloxyethyl chloroformate: is an organic compound with the molecular formula C7H9ClO4 It is a derivative of methacrylic acid and chloroformic acid, featuring both ester and chloroformate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methacryloyloxyethyl chloroformate can be synthesized through the reaction of methacrylic acid with chloroformic acid derivatives. One common method involves the esterification of methacrylic acid with 2-hydroxyethyl chloroformate under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is carried out at a temperature range of 0-50°C to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to maintain consistent quality and efficiency. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring high-purity product output.
Chemical Reactions Analysis
Types of Reactions: 2-Methacryloyloxyethyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Polymerization Reactions: The methacryloyloxy group can participate in free radical polymerization, resulting in the formation of polymers with diverse properties.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Strong acids or bases are often employed to catalyze esterification and substitution reactions.
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are frequently used to dissolve reactants and facilitate reactions.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
Polymers: Formed through free radical polymerization of the methacryloyloxy group.
Scientific Research Applications
Chemistry: 2-Methacryloyloxyethyl chloroformate is used as a monomer in the synthesis of polymers with specific properties, such as biocompatibility and resistance to protein adsorption. These polymers are valuable in the development of advanced materials for various applications.
Biology: In biological research, this compound is utilized to modify surfaces and create biocompatible coatings. These coatings can prevent nonspecific protein adsorption, making them suitable for use in biosensors, medical devices, and tissue engineering.
Medicine: The biocompatible polymers derived from this compound are employed in drug delivery systems, where they help to control the release of therapeutic agents and improve the stability of pharmaceuticals.
Industry: In industrial applications, this compound is used to produce specialty polymers and coatings with enhanced performance characteristics, such as durability, chemical resistance, and adhesion properties.
Mechanism of Action
The mechanism of action of 2-methacryloyloxyethyl chloroformate involves its reactivity with nucleophiles and its ability to undergo polymerization. The chloroformate group reacts with nucleophiles to form stable carbamate, carbonate, or thiocarbonate linkages. The methacryloyloxy group can initiate free radical polymerization, leading to the formation of polymers with desired properties.
Molecular Targets and Pathways:
Nucleophilic Substitution: The chloroformate group is targeted by nucleophiles, resulting in the formation of various derivatives.
Polymerization: The methacryloyloxy group participates in free radical polymerization, creating polymer chains with specific functionalities.
Comparison with Similar Compounds
2-Methacryloyloxyethyl phosphorylcholine: This compound also contains a methacryloyloxy group and is used to create biocompatible polymers with antifouling properties.
2-Acryloyloxyethyl chloroformate: Similar to 2-methacryloyloxyethyl chloroformate but with an acryloyloxy group, it is used in the synthesis of polymers with different reactivity and properties.
Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of both chloroformate and methacryloyloxy groups. This allows for versatile applications in polymer synthesis and surface modification, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-carbonochloridoyloxyethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO4/c1-5(2)6(9)11-3-4-12-7(8)10/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGWIBINRGUHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


